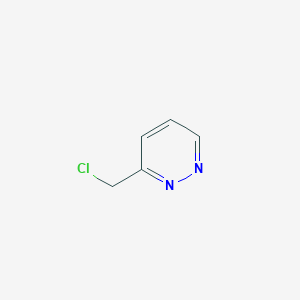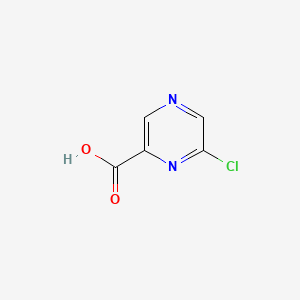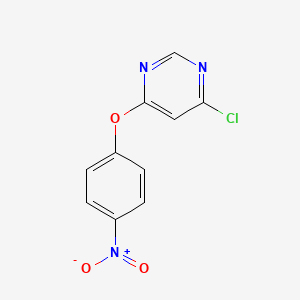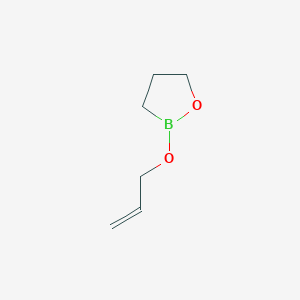
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene)
Übersicht
Beschreibung
“4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” is a chemical compound with the molecular formula C19H13ClF2 . It is also known by its IUPAC name, 1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene .
Molecular Structure Analysis
The molecular structure of “4,4’-(Chloro(phenyl)methylene)bis(fluorobenzene)” consists of 19 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 fluorine atoms . The InChI code for this compound is 1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.76 . It has a density of 1.246 and a boiling point of 385.614ºC at 760 mmHg . The compound is solid or semi-solid or liquid at room temperature .Wissenschaftliche Forschungsanwendungen
- Summary of the Application: This compound has been used in the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives . These derivatives have various industrial and biological applications, including extraction of lead ions from neutral aqueous environment, preparation of solid-state electrochromic system, removal of dyes, and use as a dual redox shuttle for supercapacitors, herbicide, and catalysts in organic synthesis .
- Methods of Application or Experimental Procedures: The synthesis and characterization of a new core–shell magnetic nanomaterial, namely 4,4′-bipyridin-1-ium hydrogen sulfate grafted on chloropropyl functionalized silica gel-nano-Fe3O4 (BPHCSF), have been reported . The catalytic performance of BPHCSF for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (2 eq.) and arylaldehydes (1 eq.) has been described .
- Results or Outcomes: The products have been obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
Safety And Hazards
The compound is classified as dangerous with hazard statements H314-H290, indicating it can cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-[chloro-(4-fluorophenyl)-phenylmethyl]-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2/c20-19(14-4-2-1-3-5-14,15-6-10-17(21)11-7-15)16-8-12-18(22)13-9-16/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYPNFOAHWMDUQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561893 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Chloro(phenyl)methylene)bis(fluorobenzene) | |
CAS RN |
379-54-4 | |
| Record name | 1,1'-[Chloro(phenyl)methylene]bis(4-fluorobenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50561893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)


![Thiazolo[4,5-c]pyridine](/img/structure/B1315820.png)


